molecular formula C12H14 B3037876 (2,2-Dimethylbut-3-yn-1-yl)benzene CAS No. 65108-28-3

(2,2-Dimethylbut-3-yn-1-yl)benzene

Cat. No. B3037876
CAS RN: 65108-28-3
M. Wt: 158.24 g/mol
InChI Key: JZSHWIWNKRSFDN-UHFFFAOYSA-N
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Description

“(2,2-Dimethylbut-3-yn-1-yl)benzene” is a chemical compound with the molecular formula C12H14 . It has a molecular weight of 158.24 g/mol . The compound is a colourless liquid and is stored at temperatures between 0-8°C .


Molecular Structure Analysis

The InChI code for “(2,2-Dimethylbut-3-yn-1-yl)benzene” is 1S/C12H14/c1-4-12(2,3)10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3 . The compound’s structure involves a benzene ring attached to a 2,2-dimethylbut-3-yn-1-yl group .


Physical And Chemical Properties Analysis

“(2,2-Dimethylbut-3-yn-1-yl)benzene” has a molecular weight of 158.24 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 3 . The compound’s exact mass and monoisotopic mass are 158.109550447 g/mol . It has a topological polar surface area of 0 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Synthesis and Characterization in Inorganic Chemistry

One of the applications of (2,2-Dimethylbut-3-yn-1-yl)benzene is in the synthesis and characterization of metallomacrocyclic palladium(II) complexes. Research by Guerrero et al. (2008) focused on the synthesis of new hybrid ligands substituted by polyether chains and phenyl groups, and their reaction with palladium(II) complexes. These compounds showed potential in the field of inorganic chemistry for their unique structural and stability properties under different conditions (Guerrero et al., 2008).

Crystal Structure and Molecular Interactions

Ezhilarasu and Balasubramanian (2016) explored the molecular and crystal structure of 3-Meth­oxy-4-(prop-2-yn-1-yl­oxy)benzaldehyde, a compound related to (2,2-Dimethylbut-3-yn-1-yl)benzene. They found that the structure formed inversion dimers with specific hydrogen bonding patterns, offering insights into molecular interactions in crystallography (Ezhilarasu & Balasubramanian, 2016).

Photochemical Studies

The photochemical behavior of related compounds, such as 2,3-dimethylbut-2-ene in the presence of benzene, has been studied by Bryce-Smith et al. (1971). Their research contributes to understanding the photoaddition reactions and the effects of proton donors on these processes, which is significant in the field of organic photochemistry (Bryce-Smith et al., 1971).

Synthesis and Spectroscopy

Li et al. (2013) conducted research on the synthesis and characterization of related benzene derivatives, focusing on their molecular geometry, vibrational frequencies, and absorption spectrum. Their findings are significant for advancing the understanding of the electronic and structural properties of such compounds in the context of spectroscopy and molecular design (Li et al., 2013).

Understanding Molecular Conformations

Research by Adams et al. (2010) on derivatives of (2,2-Dimethylbut-3-yn-1-yl)benzene, particularly focusing on tetrakis(amino)benzenes, has contributed to the understanding of potential inversion in molecular structures. This research is fundamental in organic chemistry for designing molecules with specific electronic properties (Adams et al., 2010).

Safety and Hazards

“(2,2-Dimethylbut-3-yn-1-yl)benzene” is associated with certain hazards. The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, and H319 . The precautionary statements associated with the compound are P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

2,2-dimethylbut-3-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-4-12(2,3)10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSHWIWNKRSFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethylbut-3-yn-1-yl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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